molecular formula C60H66N6O11 B607510 Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB CAS No. 2055042-69-6

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB

Numéro de catalogue: B607510
Numéro CAS: 2055042-69-6
Poids moléculaire: 1047.22
Clé InChI: SGPBGTLVZPOASW-XKMSCPINSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is a synthetic compound used in various scientific research applications. It is composed of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a polyethylene glycol (PEG) linker, and a peptide sequence consisting of alanine (Ala) and asparagine (Asn) with a trityl (Trt) protecting group. The compound also includes a para-aminobenzoic acid (PAB) moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB typically involves the following steps:

    Fmoc Protection: The amino group of the first alanine residue is protected with the Fmoc group.

    PEG Linker Attachment: The PEG3 linker is attached to the Fmoc-protected alanine.

    Peptide Coupling: The second alanine and asparagine residues are sequentially coupled to the growing peptide chain using standard peptide coupling reagents such as HBTU or DIC.

    Trityl Protection: The side chain of asparagine is protected with the Trt group to prevent unwanted reactions.

    PAB Attachment: The PAB moiety is attached to the C-terminus of the peptide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification methods are often employed to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB can undergo various chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc and Trt protecting groups under basic and acidic conditions, respectively.

    Substitution Reactions: The PAB moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF for Fmoc removal; TFA in DCM for Trt removal.

    Coupling: HBTU or DIC in the presence of a base such as DIPEA.

Major Products

    Deprotected Peptide: Removal of protecting groups yields the free peptide.

    Substituted Products: Nucleophilic substitution at the PAB moiety can yield various derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

  • Antibody-Drug Conjugates (ADCs) :
    • Role : Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is integral in developing ADCs that target cancer cells specifically, thereby reducing damage to healthy tissues .
    • Case Study : A study demonstrated the effectiveness of ADCs utilizing this linker in targeting various cancer types, showcasing improved therapeutic efficacy compared to conventional therapies.
  • Drug Delivery Systems :
    • Functionality : The compound facilitates the targeted delivery of therapeutic agents, enhancing their bioavailability and reducing systemic toxicity .
    • Research Findings : Investigations into its stability under physiological conditions have shown promising results for its use in clinical settings .
  • Bioconjugation Technologies :
    • Application : Used as a model compound for studying linker technologies in bioconjugation processes, allowing researchers to explore new methods for drug development and delivery .
    • Experimental Results : Various studies have highlighted its versatility in coupling with different cytotoxic agents to form effective therapeutic compounds.
  • Peptide Synthesis :
    • Utility : Serves as a building block in peptide synthesis, enabling the production of complex peptide structures for research purposes.
    • Synthesis Methodology : The synthesis typically involves Fmoc protection, PEG attachment, peptide coupling, and subsequent deprotection steps to yield active peptides.

Mécanisme D'action

The mechanism of action of Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB depends on its specific application. In drug delivery, the PEG linker enhances solubility and bioavailability, while the peptide sequence can target specific biological pathways. The PAB moiety may act as a linker or spacer in conjugation reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Fmoc-PEG3-Ala-Ala-Asn(Trt): Lacks the PAB moiety.

    Fmoc-PEG3-Ala-Ala-Asn: Lacks both the Trt and PAB moieties.

    Fmoc-PEG3-Ala-Ala: Lacks the Asn, Trt, and PAB moieties.

Uniqueness

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is unique due to its combination of a PEG linker, a protected peptide sequence, and a PAB moiety, making it versatile for various applications in research and industry.

Activité Biologique

Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB is a specialized peptide compound that plays a significant role in the development of antibody-drug conjugates (ADCs). This article explores its biological activity, synthesis, applications, and relevant research findings.

Overview of this compound

Chemical Structure and Properties

  • Molecular Formula : C67H69N7O15
  • Molecular Weight : 1212.3 g/mol
  • CAS Number : 2055042-82-3
  • Purity : Typically around 96%
  • Functional Groups : Fmoc-protected amine and PAB (p-aminobenzyl) group.

The compound features a PEG (polyethylene glycol) spacer that enhances its solubility in aqueous environments, making it suitable for biological applications, particularly in drug delivery systems.

Biological Activity

This compound exhibits several key biological activities:

  • Antibody-Drug Conjugation :
    • It serves as a cleavable linker in ADCs, which are designed to deliver cytotoxic agents specifically to cancer cells. The peptide sequence allows for selective cleavage under specific conditions, releasing the drug at the target site .
  • Targeted Drug Delivery :
    • The inclusion of the PEG spacer improves the pharmacokinetics of the conjugate by increasing its solubility and stability in circulation. This results in enhanced targeting efficiency and reduced off-target effects .
  • Peptide Prodrug Systems :
    • The compound can also be integrated into prodrug systems where it aids in the selective activation of drugs in target tissues, thus optimizing therapeutic outcomes while minimizing systemic toxicity .

Synthesis and Modification

This compound is synthesized using Solid-Phase Peptide Synthesis (SPPS), which allows for precise control over the peptide sequence and modifications:

  • Protecting Group Management : The Trt group protects the asparagine residue during synthesis, ensuring that it remains intact until the final stages where it can be selectively deprotected to facilitate further conjugation or activation .

Research Findings

Several studies have highlighted the efficacy and potential applications of this compound:

StudyFindings
Demonstrated that ADCs using this linker showed improved specificity and efficacy in targeting cancer cells compared to conventional methods.
Reported on the stability of the linker under physiological conditions, emphasizing its suitability for clinical applications.
Explored its role in enhancing drug solubility and bioavailability, leading to better therapeutic outcomes in preclinical models.

Case Studies

  • Case Study on ADC Development :
    • A study involving a novel ADC utilizing this compound demonstrated significant tumor regression in xenograft models. The study highlighted how the cleavable nature of the linker allowed for controlled drug release upon internalization by target cells .
  • Prodrug Activation Study :
    • Another investigation focused on a prodrug system that incorporated this peptide linker, showing that selective cleavage at tumor sites led to enhanced local drug concentrations with minimal systemic exposure, thus reducing side effects .

Propriétés

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-[2-[3-[[(2S)-1-[[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1,4-dioxo-4-(tritylamino)butan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H66N6O11/c1-41(62-54(68)30-32-74-34-36-76-37-35-75-33-31-61-59(73)77-40-52-50-24-14-12-22-48(50)49-23-13-15-25-51(49)52)56(70)63-42(2)57(71)65-53(58(72)64-47-28-26-43(39-67)27-29-47)38-55(69)66-60(44-16-6-3-7-17-44,45-18-8-4-9-19-45)46-20-10-5-11-21-46/h3-29,41-42,52-53,67H,30-40H2,1-2H3,(H,61,73)(H,62,68)(H,63,70)(H,64,72)(H,65,71)(H,66,69)/t41-,42-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPBGTLVZPOASW-XKMSCPINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)CCOCCOCCOCCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H66N6O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1047.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB
Reactant of Route 3
Reactant of Route 3
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB
Reactant of Route 4
Reactant of Route 4
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB
Reactant of Route 5
Reactant of Route 5
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB
Reactant of Route 6
Reactant of Route 6
Fmoc-PEG3-Ala-Ala-Asn(Trt)-PAB

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.